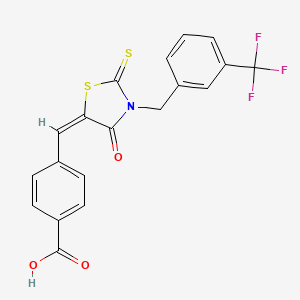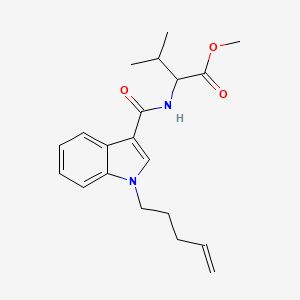
MMB-4en-PICA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by an alkene at the pentenyl side chain, which is a rare functional group for synthetic cannabinoids . Synthetic cannabinoids are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMB022 involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a carboxamide group and an ester group.
Industrial Production Methods: Industrial production of MMB022 would likely follow similar synthetic routes as described above, but on a larger scale. This would involve the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: MMB022 undergoes several types of chemical reactions, including:
- Dehydrogenation
- Dihydrodiol formation
- Ester hydrolysis
- Hydroxylation
Common Reagents and Conditions: The reactions typically involve the use of human liver microsomes for in vitro studies, as well as liquid chromatography-quadrupole time-of-flight mass spectrometry for analysis .
Major Products Formed: The major metabolites identified include:
- Ester hydrolysis product (M15)
- Dihydrodiol product (M8)
- Combination of ester hydrolysis and dihydrodiol (M5)
Scientific Research Applications
MMB022 is primarily used in scientific research to study the metabolism and detection of synthetic cannabinoids. It is extensively metabolized in the human body, making metabolite identification crucial for forensic and toxicological studies . The compound is also used to understand the metabolic pathways and stability of synthetic cannabinoids, which can aid in the development of new detection methods for these substances .
Mechanism of Action
MMB022 exerts its effects by binding to cannabinoid receptors in the body, similar to other synthetic cannabinoids. The primary molecular targets are the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The binding of MMB022 to these receptors leads to the activation of various signaling pathways, resulting in its psychoactive effects .
Comparison with Similar Compounds
- MDMB-4en-PINACA
- 4F-MDMB-BICA
- 5F-MPP-PICA
Comparison: MMB022 is unique due to the presence of an alkene at the pentenyl side chain, which is not commonly found in other synthetic cannabinoids . This structural feature may influence its metabolic stability and the types of metabolites formed, making it distinct from other similar compounds .
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C20H26N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h5,7-8,10-11,13-14,18H,1,6,9,12H2,2-4H3,(H,21,23) |
InChI Key |
RQVMOMGJHFPBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-1,3-dimethyl-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B10788870.png)
![1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B10788876.png)
![4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione](/img/structure/B10788884.png)
![(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10788899.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788907.png)
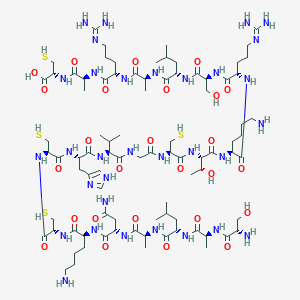
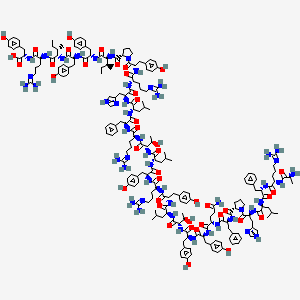
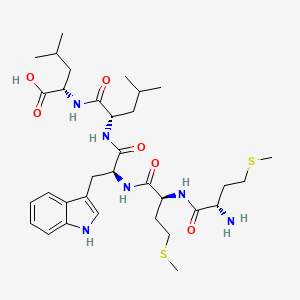
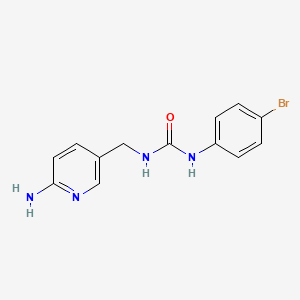
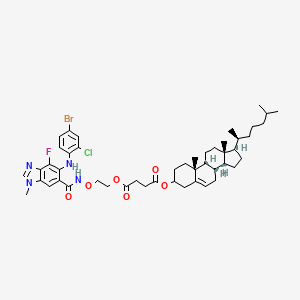
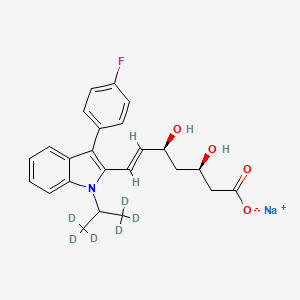
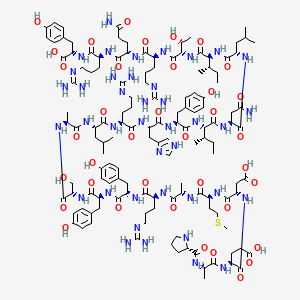
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788942.png)
